Cas no 832739-60-3 (2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine)

2-(Ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative characterized by its ethanesulfonyl and phenyl substituents, which enhance its reactivity and selectivity in synthetic applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. This compound serves as a versatile intermediate for constructing heterocyclic frameworks, particularly in the development of biologically active molecules. Its electron-withdrawing properties facilitate nucleophilic substitution reactions, enabling efficient derivatization. The structural features of this pyrimidine derivative also suggest potential utility in materials science, particularly in designing functionalized aromatic systems. Careful handling is advised due to its reactive sulfonyl moiety.
2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine structure
832739-60-3 structure
Product Name:2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
CAS No:832739-60-3
MF:C13H11F3N2O2S
MW:316.298852205276
MDL:MFCD04971159
CID:3059635
PubChem ID:17024722
Update Time:2025-06-08

2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
    • 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
    • 832739-60-3
    • STK312769
    • EN300-229935
    • BBL038946
    • 2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
    • AKOS000311505
    • CS-0299637
    • HIB73960
    • MDL: MFCD04971159
    • Inchi: 1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3
    • InChI Key: QXVPOGYCXMJHRE-UHFFFAOYSA-N
    • SMILES: S(C1N=C(C(F)(F)F)C=C(C2C=CC=CC=2)N=1)(CC)(=O)=O

Computed Properties

  • Exact Mass: 316.04933326Da
  • Monoisotopic Mass: 316.04933326Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 68.3Ų

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2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:832739-60-3)2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
Order Number:A1179360
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):270.0
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Additional information on 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Introduction to 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS No. 832739-60-3)

2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine, identified by its CAS number 832739-60-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and pharmacological potential. The presence of functional groups such as the ethanesulfonyl moiety, the phenyl ring, and the trifluoromethyl substituent imparts unique chemical properties and reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The ethanesulfonyl group, characterized by its -SO₂CH₂- structure, introduces a polar and acidic nature to the molecule, which can influence its solubility, binding affinity, and metabolic stability. This feature is particularly useful in drug design, as it can enhance interactions with biological targets while maintaining structural integrity. The phenyl ring, on the other hand, contributes to hydrophobicity and can participate in π-stacking interactions, which are crucial for enzyme-substrate binding and receptor recognition. Additionally, the trifluoromethyl group (-CF₃) is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological receptors. These combined features make 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyrimidine derivatives have been extensively studied due to their ability to mimic natural nucleobases and interact with biological macromolecules such as enzymes and receptors. The compound 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine has been investigated for its potential applications in oncology, immunology, and anti-inflammatory therapies. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases and transcription factors, which are key players in cancer progression. Furthermore, its structural motifs have been explored in the design of molecules targeting viral proteases and polymerases.

The synthesis of 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the ethanesulfonyl group typically involves sulfonylation reactions, where an appropriate sulfonyl chloride reacts with a nucleophilic center on the pyrimidine ring. The subsequent installation of the phenyl ring can be achieved through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions, depending on the synthetic strategy employed. Finally, the trifluoromethyl group is often introduced via halogen-metal exchange followed by quenching with a trifluoromethylating agent. These synthetic pathways highlight the compound's complexity but also underscore its synthetic accessibility for medicinal chemists.

One of the most compelling aspects of 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine is its potential as a lead compound for drug discovery. Its unique structural features allow for facile modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR). By systematically altering functional groups or substituents, researchers can optimize potency, selectivity, and pharmacokinetic properties. For instance, replacing the ethanesulfonyl group with alternative sulfonamide derivatives or modifying the electronic properties of the phenyl ring could lead to novel analogs with enhanced therapeutic profiles.

The pharmacological evaluation of 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit the activity of various enzymes implicated in cancer cell proliferation and survival. Notably, it has shown promise in suppressing tyrosine kinases that are overexpressed in certain solid tumors and hematological malignancies. Additionally, preclinical studies have indicated that this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. These findings position it as a candidate for further development into a therapeutic agent.

The impact of fluorine atoms on drug design cannot be overstated. The presence of one or more fluorine atoms in a molecule can significantly alter its pharmacological properties by influencing electronic distribution, lipophilicity, and metabolic stability. In particular, the trifluoromethyl group enhances binding affinity to target proteins by increasing hydrophobic interactions and reducing rotatable bonds. This makes it an attractive feature for medicinal chemists seeking to improve drug-like properties. The combination of these effects in 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine underscores its potential as a versatile scaffold for developing next-generation therapeutics.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine. Molecular modeling techniques allow researchers to predict binding modes and affinity scores before conducting experimental validation. These tools have been instrumental in identifying key interactions between this compound and biological targets such as protein kinases and transcription factors. By integrating computational methods with experimental approaches, scientists can streamline drug development pipelines and reduce time-to-market for novel therapeutics.

The future directions for research on 2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine are multifaceted. Further investigation into its mechanism of action will provide deeper insights into how it interacts with biological targets and elicits therapeutic effects. Additionally, exploring analogs derived from this scaffold could uncover new chemical entities with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into clinical applications.

In conclusion,2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine (CAS No. 832739-60-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As our understanding of drug design principles continues to evolve,this molecule will undoubtedly play a pivotal role in advancing medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:832739-60-3)2-(ethanesulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine
A1179360
Purity:99%
Quantity:1g
Price ($):270.0
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